methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a dihydropyridine ring, which is further substituted with a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is often catalyzed by Lewis acids such as Yb(OTf)3 or InCl3 and can be promoted using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This interaction can lead to various physiological effects, including vasodilation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound is structurally similar and is used in neurological research to induce experimental parkinsonism in animal models.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another similar compound, known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate stands out due to its unique combination of a benzoate ester and a dihydropyridine ring, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-6-3-4-7-17(15)14-24-13-5-8-19(21(24)26)20(25)23-18-11-9-16(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHOLGRORLADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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